molecular formula C15H23N5O3 B5313641 7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B5313641
M. Wt: 321.37 g/mol
InChI Key: UBIQWHAQKLHFHD-UHFFFAOYSA-N
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Description

7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a morpholine ring attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the butyl and methyl groups. The morpholine ring is then attached through a series of coupling reactions.

    Preparation of Purine Core: The purine core can be synthesized using a condensation reaction between formamide and an appropriate amine.

    Introduction of Butyl and Methyl Groups: Alkylation reactions are used to introduce the butyl and methyl groups onto the purine core.

    Attachment of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with a suitable leaving group on the purine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the purine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the morpholine ring or purine core.

Scientific Research Applications

7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Bromo-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 7-(3-Bromo-benzyl)-8-decylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
  • 7-(3-Bromo-benzyl)-8-dodecylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

7-Butyl-3-methyl-8-[(morpholin-4-YL)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the specific substitution pattern on the purine core contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-butyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-4-5-20-11(10-19-6-8-23-9-7-19)16-13-12(20)14(21)17-15(22)18(13)2/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQWHAQKLHFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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